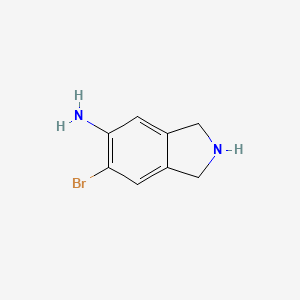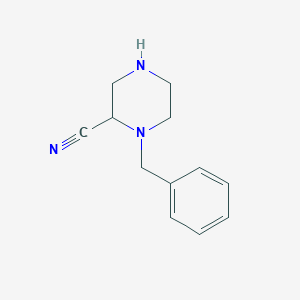![molecular formula C12H6ClF6N3O2 B1525448 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1315368-04-7](/img/structure/B1525448.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H6ClF6N3O2 and its molecular weight is 373.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agrochemical Compound Development
This compound is a potential precursor for the synthesis of agrochemicals. The trifluoromethylpyridine (TFMP) moiety within its structure is particularly significant in the development of new pesticides and herbicides . The presence of fluorine atoms and pyridine rings can impart unique physical and chemical properties, such as increased stability and bioactivity, making it valuable in creating compounds that protect crops from pests and diseases while being safe for human populations.
Pharmaceutical Intermediates
The structural features of this compound, especially the TFMP group, are beneficial in pharmaceutical research. Molecules containing the TFMP group have been shown to improve drug potency by influencing key interactions at the molecular level . This compound could serve as an intermediate in synthesizing drugs with enhanced efficacy against various diseases.
Fungicidal Activity
Derivatives of this compound have been explored for their fungicidal properties. By using similar structures as templates, researchers can design and synthesize new compounds that exhibit excellent fungicidal activity, potentially leading to the development of more effective treatments for fungal infections in agriculture .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reference or a standard in the quantification of related substances. For instance, its derivatives are analyzed using modified QuEChERS methods to detect and measure levels of certain pesticides in food and environmental samples .
Enzyme Inhibition Studies
Compounds with a -CF3 group have been found to exhibit significant enzyme inhibition, which is crucial in drug design. This compound could be used in biochemical assays to study its inhibitory effects on various enzymes, aiding in the discovery of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It can be inferred from related compounds that it may inhibit bacterial phosphopantetheinyl transferases . These enzymes catalyze a post-translational modification that is crucial for bacterial cell viability and virulence .
Biochemical Pathways
Inhibition of bacterial phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth .
Pharmacokinetics
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells .
Result of Action
Related compounds have been found to attenuate the production of a phosphopantetheinyl transferase-dependent metabolite when applied to bacillus subtilis at sublethal doses .
Action Environment
Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF6N3O2/c1-4-7(10(23)24)8(12(17,18)19)22(21-4)9-6(13)2-5(3-20-9)11(14,15)16/h2-3H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIXWCFGCYJKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)
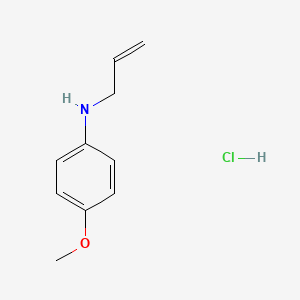
![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
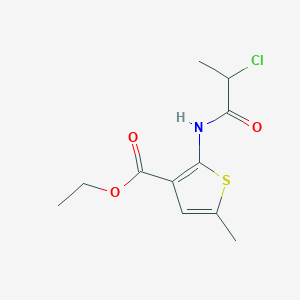
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

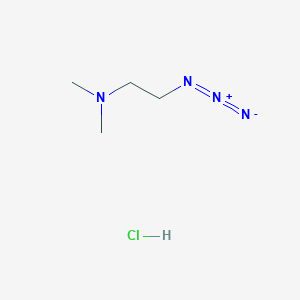
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)
